Mal-fms-nhs

描述

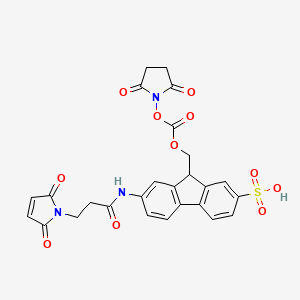

Structure

3D Structure

属性

IUPAC Name |

9-[(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxymethyl]-7-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-9H-fluorene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O11S/c30-21(9-10-28-22(31)5-6-23(28)32)27-14-1-3-16-17-4-2-15(41(36,37)38)12-19(17)20(18(16)11-14)13-39-26(35)40-29-24(33)7-8-25(29)34/h1-6,11-12,20H,7-10,13H2,(H,27,30)(H,36,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPNPVIABCLANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2C3=C(C=CC(=C3)NC(=O)CCN4C(=O)C=CC4=O)C5=C2C=C(C=C5)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Mal Fms Nhs and Derivatives

Detailed Synthetic Pathways for MAL-FMS-NHS

The synthesis of this compound is a multi-step process that begins with the commercially available 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). A key transformation is the sulfonation of the fluorenyl ring system, which imparts desirable water solubility to the linker.

A common synthetic route involves the following key steps:

Synthesis of MAL-Fmoc-NHS: The synthesis starts with the preparation of the non-sulfonated precursor, MAL-Fmoc-NHS. googleapis.comgoogle.com

Sulfonation: The precursor, MAL-Fmoc-NHS, is then sulfonated using chlorosulfonic acid. This reaction specifically targets the fluorenyl ring, resulting in the formation of this compound. googleapis.com

This pathway provides a reliable method for producing this compound, a water-soluble, heterobifunctional crosslinker. googleapis.comresearchgate.net This linker contains both a maleimide (B117702) group, which reacts with sulfhydryl groups, and an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines. windows.net

Synthesis of Related Fluorenylmethoxycarbonyl (Fmoc) and Sulfonated Fluorenylmethoxycarbonyl (FMS) Derivatives (e.g., MAL-Fmoc-NHS)

The synthesis of related derivatives, such as MAL-Fmoc-NHS, is a critical precursor to obtaining this compound and is also a valuable reagent in its own right for bioconjugation. googleapis.comgoogle.com The synthesis of these derivatives often involves the modification of the core Fmoc structure.

The general approach to synthesizing these derivatives often involves:

Starting Material: The synthesis typically begins with a functionalized fluorene (B118485) derivative.

Introduction of the Maleimide Group: A maleimide moiety is introduced to the fluorene backbone.

Activation of the Carboxyl Group: The carboxyl group is activated, often as an NHS ester, to facilitate conjugation to amine-containing molecules. windows.net

A variety of Fmoc and FMS derivatives can be synthesized by altering the starting materials and reaction conditions, allowing for the creation of linkers with different properties and specificities. google.com

Integration of Linker Synthesis within Solid-Phase Peptide Synthesis (SPPS) Protocols

The use of linkers like this compound is often integrated into Solid-Phase Peptide Synthesis (SPPS) protocols. openaccesspub.orgbachem.com SPPS is a widely used method for the chemical synthesis of peptides, where the peptide is assembled step-by-step while attached to an insoluble solid support. bachem.comnih.govmasterorganicchemistry.com

The integration of linker synthesis within SPPS can be achieved in several ways:

On-Resin Conjugation: It is possible to conjugate an NHS ester-containing linker, such as NHS-PEG-Maleimide, to the N-terminus of a peptide while it is still attached to the resin. researchgate.net This is typically done after the final Fmoc protecting group has been removed, exposing the free amine at the N-terminus. The reaction can be carried out using standard SPPS coupling conditions. researchgate.net

Pre-loaded Resins: In some cases, the linker can be pre-attached to the solid support resin before the start of peptide synthesis. bachem.com

Post-synthesis Modification: Alternatively, the peptide can be synthesized, cleaved from the resin, and then reacted with the linker in solution. sigmaaldrich.com

The choice of strategy depends on the specific peptide sequence and the desired final conjugate.

Site-Directed Linker Coupling Strategies Utilizing Protecting Groups

Site-directed linker coupling is crucial for creating well-defined bioconjugates where the linker is attached to a specific position on the peptide or protein. This is often achieved through the use of orthogonal protecting groups in SPPS. sigmaaldrich.comsigmaaldrich.com

Orthogonal protecting groups are chemical moieties that can be removed under different conditions, allowing for the selective deprotection of specific functional groups. sigmaaldrich.comsigmaaldrich.com

Common strategies for site-directed linker coupling include:

Side-Chain Protection: Amino acids with reactive side chains (e.g., lysine (B10760008) with its ε-amino group) can be protected with a group that is stable to the conditions used for N-terminal Fmoc deprotection (e.g., piperidine) but can be removed selectively later. sigmaaldrich.comsigmaaldrich.com

Selective Deprotection and Coupling: After the peptide chain is assembled, the specific side-chain protecting group is removed, exposing a unique reactive site. The linker, such as this compound, can then be coupled to this site. nih.gov

Use of Dde and ivDde Protecting Groups: The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting groups are commonly used to protect the side-chain amino groups of lysine or ornithine. sigmaaldrich.com These groups are stable to the piperidine (B6355638) used for Fmoc removal but can be cleaved with hydrazine, allowing for site-specific modification. sigmaaldrich.comsigmaaldrich.com

These strategies provide precise control over the location of the linker, which is essential for preserving the biological activity of the peptide and for creating homogeneous conjugates.

Reaction Mechanisms and Chemical Reactivity of Mal Fms Nhs

Nucleophilic Acyl Substitution Reactions

The N-hydroxysuccinimide ester is a key component for conjugating molecules containing primary amines. This functionality is particularly useful for labeling proteins and peptides.

NHS esters are highly reactive towards primary aliphatic amine groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides. glenresearch.comnih.gov The reaction proceeds efficiently in aqueous environments under mild pH conditions, typically between 7 and 9. thermofisher.comcephamls.com This pH range is crucial as it deprotonates the primary amines, increasing their nucleophilicity, while being gentle enough to avoid denaturation of most proteins. jyi.org While other nucleophilic groups found in proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, can also react with NHS esters, these reactions are generally less favorable and the resulting ester bonds are less stable than the amide bonds formed with primary amines. stackexchange.comnih.gov

The rate of the reaction between an NHS ester and a primary amine is dependent on the pH of the solution. jyi.org At slightly alkaline pH (7.2-8.5), the reaction is rapid, often reaching completion within 30 to 120 minutes at room temperature. At lower pH values, the reaction is slower due to the protonation of the primary amines, which reduces their nucleophilicity. researchgate.net This pH dependence can be exploited to achieve a degree of site-specificity in protein modification. jyi.org

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond. glenresearch.com The stability of the resulting amide bond is a key advantage of using NHS esters for bioconjugation, as it is resistant to hydrolysis under physiological conditions.

| Reactant 1 | Reactant 2 | pH Range | Product | Bond Type |

| Mal-fms-nhs (NHS ester) | Primary Amine (e.g., Lysine residue) | 7.2 - 9 | Conjugate | Amide |

| This compound (NHS ester) | Sulfhydryl (e.g., Cysteine residue) | 7.2 - 9 | Thioester (less stable) | Thioester |

| This compound (NHS ester) | Hydroxyl (e.g., Serine residue) | > 8.5 | Ester (less stable) | Ester |

Thiol-Maleimide Conjugation

The maleimide (B117702) group is the other reactive handle of this compound, and it exhibits high selectivity for sulfhydryl groups. axispharm.com This makes it an ideal choice for targeting cysteine residues in proteins or other thiol-containing molecules.

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. axispharm.combachem.com In this reaction, the nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This leads to the formation of a stable, covalent thioether bond. axispharm.com The reaction is highly efficient and chemoselective for thiols, especially within a pH range of 6.5 to 7.5. vectorlabs.com At neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines. axispharm.comvectorlabs.com The reaction is generally rapid, with significant conjugation observed within minutes. uu.nl

However, it has been reported that the reaction between L-cysteine and a maleimide can result in the formation of two isomeric products. The expected thioether adduct is formed initially, but an intramolecular nucleophilic substitution by the amino group of the cysteine can lead to a rearranged product where the nitrogen atom is bonded to the former maleimide ring. nih.gov

A critical consideration when working with maleimide-containing reagents is their stability in aqueous solutions. The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative. vectorlabs.comuu.nl This hydrolyzed form is unreactive towards thiols. The rate of this hydrolysis is highly dependent on the pH. Maleimides are more stable in acidic conditions and become increasingly unstable as the pH becomes more alkaline. researchgate.net For instance, at pH 7.4, the rate of hydrolysis increases compared to more acidic conditions, and at pH 9.0, the ring-opening is significantly faster. researchgate.net Due to this instability, it is generally recommended to prepare solutions of maleimide-containing compounds immediately before use and to avoid long-term storage in aqueous buffers. vectorlabs.com

| pH | Stability of Maleimide | Rate of Hydrolysis |

| < 6.5 | High | Slow |

| 6.5 - 7.5 | Moderate | Increases with pH |

| > 7.5 | Low | Rapid |

| 9.0 | Very Low | Very Rapid |

While hydrogenation of the maleimide double bond is not a standard procedure in bioconjugation with this compound, understanding the reactivity of the resulting succinimide-thioether adduct is crucial. The thioether bond formed through the Michael addition is generally stable. However, the succinimide ring itself can undergo hydrolysis, particularly at higher pH, to yield a succinamic acid thioether. vectorlabs.com This ring-opening can be beneficial as it renders the conjugation irreversible by preventing the retro-Michael reaction, which would lead to the dissociation of the conjugate. springernature.comprolynxinc.com Some research has focused on designing maleimides that undergo rapid hydrolysis after conjugation to enhance the stability of the final product. ucl.ac.uk

Furthermore, the stability of the maleimide-thiol adduct can be influenced by the presence of other thiols in the environment, which can lead to thiol exchange reactions via a retro-Michael reaction. udel.edunih.gov This is a particular concern in biological systems where high concentrations of small-molecule thiols like glutathione (B108866) are present. The hydrolysis of the succinimide ring after the initial conjugation can mitigate this issue by preventing the reverse reaction. prolynxinc.com

Hydrolytic Cleavage Kinetics

The stability of this compound in aqueous solution is a crucial parameter that dictates its efficacy in conjugation reactions. The molecule contains two primary sites susceptible to hydrolysis: the NHS ester and the maleimide ring. Furthermore, the FMS core is designed for controlled cleavage to release a conjugated molecule. Understanding the kinetics of these hydrolytic processes is essential for optimizing conjugation strategies and for the design of prodrugs that release their active components at a desired rate.

Mechanism of Spontaneous Hydrolysis Under Physiological Conditions

Under physiological conditions (typically pH 7.4, 37 °C), both the maleimide and the NHS ester moieties of this compound are subject to spontaneous hydrolysis, albeit at different rates.

The NHS ester undergoes hydrolysis through nucleophilic attack by a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of an unstable tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide and the corresponding carboxylic acid. The rate of this hydrolysis is significantly influenced by pH, with the reaction being much faster at alkaline pH due to the higher concentration of the more nucleophilic hydroxide ion.

The maleimide ring is also susceptible to hydrolysis, which involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the imide ring. This results in the opening of the ring to form a maleamic acid derivative. This process renders the maleimide group inactive towards its intended thiol target. The stability of the maleimide moiety of this compound has been investigated across a range of pH values. At room temperature, the maleimide group is relatively stable in aqueous solution at pH 6.0 and in 0.007 M acetic acid (approximately pH 4.0). However, its stability decreases in 0.1 M phosphate buffer at pH 7.4 and further still in 0.1 M NaHCO3 at pH 8.5 google.com.

The central FMS linker is designed to be labile under mild basic conditions. The cleavage mechanism involves a β-elimination reaction initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl system. This leads to the formation of a dibenzofulvene intermediate and the release of the conjugated molecule. The sulfonation of the fluorenyl ring in the FMS moiety enhances its water solubility and can influence the rate of this base-catalyzed cleavage.

Factors Influencing the Rate of Hydrolysis (e.g., pH, Structural Modifications)

Several factors can significantly influence the rate of hydrolysis of the different components of this compound.

pH: As mentioned, pH is a dominant factor. The hydrolysis of both the NHS ester and the maleimide ring is accelerated at higher pH values due to the increased concentration of hydroxide ions. The base-catalyzed cleavage of the FMS linker is also inherently pH-dependent.

Structural Modifications: The bulky and sulfonated FMS group in this compound plays a significant role in its reactivity. The electron-withdrawing nature of the sulfonate group can influence the electrophilicity of the nearby reactive centers. Furthermore, the steric hindrance provided by the large fluorenyl group can affect the accessibility of the maleimide and NHS ester moieties to nucleophiles, potentially modulating their hydrolysis rates compared to simpler linkers.

The stability of the thiosuccinimide ring formed after the reaction of the maleimide with a thiol is also a critical consideration. This ring can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction that can lead to deconjugation. The rate of this ring-opening is influenced by the substituents on the maleimide nitrogen. Electron-withdrawing groups can accelerate this stabilizing hydrolysis.

Regeneration Kinetics of Unmodified Parent Molecules from Conjugates

A key application of the FMS linker is in the design of prodrugs, where an active molecule is released from a carrier under physiological conditions. The kinetics of this regeneration are critical for achieving the desired therapeutic effect.

Studies on conjugates utilizing the FMS linker have provided insights into these regeneration kinetics. For instance, a conjugate of a 40 kDa polyethylene (B3416737) glycol (PEG) molecule to interferon-α2 (IFNα2) via the FMS linker demonstrated a slow, controlled release of the native interferon. The in vitro rate of regeneration of the active interferon was estimated to have a half-life of approximately 65 hours weizmann.ac.il. This slow release profile is often desirable for extending the in vivo half-life of therapeutic proteins.

Another study involving a gentamicin derivative conjugated with three FMS moieties (FMS3-gentamicin) showed that upon incubation at pH 8.5 and 37°C, the FMS groups underwent hydrolysis with a half-life of 8.0 ± 0.2 hours. This led to a linear regeneration of the antibacterial potency of gentamicin with a half-life of 11 ± 0.7 hours researchgate.net. These findings highlight the tunable nature of the FMS linker for controlling the release of parent molecules. The rate of release can be modulated by factors such as the number of FMS linkers and the specific chemical environment of the conjugate.

The following table summarizes the reported regeneration kinetics for FMS-containing conjugates:

| Conjugate | Conditions | Half-life of FMS Hydrolysis/Regeneration | Reference |

| PEG40-FMS-IFNα2 | In vitro | ~65 hours (regeneration of native interferon) | weizmann.ac.il |

| FMS3-gentamicin | pH 8.5, 37°C | 8.0 ± 0.2 hours (FMS hydrolysis) | researchgate.net |

| FMS3-gentamicin | pH 8.5, 37°C | 11 ± 0.7 hours (regeneration of antibacterial potency) | researchgate.net |

Advanced Applications of Mal Fms Nhs in Bioconjugate Design

Reversible Pegylation Strategies for Enhanced Pharmacokinetics

Reversible PEGylation, a process involving the temporary attachment of polyethylene (B3416737) glycol (PEG) chains to a drug, has emerged as a transformative approach to improve the in vivo performance of therapeutic peptides and proteins. google.comunifiedpatents.comwipo.int This strategy, often utilizing the Mal-FMS-NHS linker, addresses a significant challenge in biotherapeutics: the short circulatory half-life of many promising drug candidates. researchgate.netresearchgate.net

Conceptual Framework of Reversible Attachment of Polymeric Carriers (e.g., PEG) via Cleavable Linkers

The core concept of reversible PEGylation lies in the use of a cleavable linker that connects a polymeric carrier, such as PEG, to a biomolecule. google.comunifiedpatents.comwipo.int The FMS (2-sulfo-9-fluorenylmethoxycarbonyl) or the related Fmoc (9-fluorenylmethoxycarbonyl) scaffolds are central to this technology. google.comunifiedpatents.comwipo.int These scaffolds are sensitive to mild basic conditions and can be removed under physiological conditions, allowing for the controlled release of the native, unmodified drug. google.comunifiedpatents.comwipo.int

The this compound reagent is a water-soluble, hetero-bifunctional linker. google.com It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amino groups on peptides and proteins, and a maleimide (B117702) group that can be coupled to a sulfhydryl-containing PEG molecule. google.com This creates a prodrug where the PEG moiety and the biomolecule are not directly linked but are both attached to the FMS scaffold. google.comunifiedpatents.comwipo.int This arrangement is designed to overcome the loss of biological activity often seen with permanently PEGylated proteins. google.com

Design Principles for Prolonged Half-Life of Peptides and Proteins Using the FMS/Fmoc Scaffold

The primary design principle for extending the in vivo half-life of therapeutic peptides and proteins using the FMS/Fmoc scaffold is to create a temporarily inactive, high-molecular-weight conjugate. google.comresearchgate.netresearchgate.net The attachment of a large polymeric carrier like PEG (e.g., 40,000 Da) significantly increases the hydrodynamic radius of the biomolecule. researchgate.netresearchgate.net This steric hindrance protects the conjugate from proteolytic degradation and reduces its rate of clearance from the circulatory system through kidney filtration. researchgate.net

The FMS linker is engineered to undergo slow, spontaneous hydrolysis under physiological conditions (pH ~7.4). google.com This gradual cleavage of the linker from the biomolecule leads to the slow and continuous release of the active, native drug over an extended period. researchgate.netresearchgate.net This approach effectively transforms a short-acting therapeutic into a long-acting prodrug, maintaining therapeutic concentrations in the body for a longer duration. researchgate.netresearchgate.net

Impact of Linker Design on the Controlled Release of Native Biomolecules

The design of the cleavable linker is a critical determinant of the drug release profile. The rate of hydrolysis of the FMS linker, and consequently the release of the native biomolecule, is influenced by its chemical structure and the physiological environment. google.comgoogle.com For instance, the rate of FMS hydrolysis from FMS-peptide or protein conjugates at pH 8.5 is nearly identical to that observed in normal human serum. researchgate.net This predictable, non-enzymatic release mechanism allows for tunable control over the release rate. google.com

Studies on the In Vivo Release and Circulation of Modified Biomolecules

In vivo studies have validated the effectiveness of the FMS-based reversible PEGylation strategy in prolonging the circulatory half-life and therapeutic action of various biomolecules. researchgate.netresearchgate.net For example, a single subcutaneous administration of PEG(40,000)-FMS-exendin-4 in mice resulted in a prolonged and stable reduction in glucose levels with a functional half-life of approximately 30 hours, which was 7-8 times longer than that of the native hormone. researchgate.netresearchgate.net

Similarly, an insulin (B600854) derivative conjugated to an FMS linker linked to an albumin-binding moiety demonstrated a half-life in rats that was more than five times longer than that of native insulin. researchgate.net The rate of release of human growth hormone (hGH) from a PEG40-FMS-hGH conjugate incubated at pH 8.5 and 37°C showed gradual release of the native hormone. google.com These studies highlight the ability of the FMS linker system to create long-acting prodrugs that slowly release the active therapeutic, leading to improved pharmacokinetic profiles and sustained therapeutic effects. researchgate.netresearchgate.net

Site-Specific Bioconjugation Methodologies

Achieving site-specific modification of biomolecules is crucial for producing homogeneous conjugates with predictable properties and optimized therapeutic efficacy. This compound facilitates such targeted modifications.

Targeted Modification of Specific Amino Acid Residues (e.g., Lysine (B10760008), Cysteine)

This compound is a heterobifunctional reagent that allows for the targeted modification of specific amino acid residues. google.com The N-hydroxysuccinimide (NHS) ester end of the molecule specifically reacts with the primary amino groups of lysine residues and the N-terminus of proteins. google.comnih.gov The degree of incorporation of this compound into a protein can be controlled by adjusting the molar ratio of the reagent to the protein. google.comgoogle.com This allows for a degree of control over the number of PEG chains attached to the protein.

The maleimide group on the other end of the this compound linker is highly reactive towards the sulfhydryl group of cysteine residues. google.comnih.gov This dual reactivity allows for a two-step conjugation process. First, the NHS ester can react with lysine residues on the protein. Then, a sulfhydryl-containing molecule, such as a PEG-SH, can be attached to the maleimide group. This approach enables the site-specific introduction of a polymeric carrier at lysine positions.

Engineering of Proteins for Controlled Bioconjugation via Genetically Incorporated Unnatural Amino Acids or Enzymatic Ligation

The site-specific modification of proteins is crucial for creating well-defined bioconjugates with preserved biological activity. Traditional methods often target naturally occurring amino acids like lysine or cysteine, which can lead to heterogeneous products due to the presence of multiple reactive sites. nih.gov Advanced techniques, including the incorporation of unnatural amino acids (uAAs) and enzymatic ligation, offer precise control over the location of conjugation.

The genetic code expansion allows for the site-specific incorporation of uAAs with unique chemical functionalities into proteins. researchgate.netnih.govcore.ac.uk This technique repurposes the cell's translational machinery to introduce amino acids that are not among the standard 20. researchgate.netcore.ac.uk By introducing a uAA with a bioorthogonal handle, such as an azide (B81097) or alkyne, at a specific site on a protein, subsequent conjugation with a linker like this compound, which can be modified to carry a complementary reactive group, becomes highly specific. nih.gov This strategy has been used to study protein function, for imaging, and to engineer proteins with novel properties. researchgate.netnih.gov

Enzymatic ligation is another powerful method for achieving site-specific protein modification. researchgate.netuni-muenchen.de Enzymes like sortase A recognize specific peptide sequences and catalyze the formation of a new peptide bond, allowing for the attachment of molecules to a protein's N- or C-terminus or an internal loop. uni-muenchen.de For example, a protein can be engineered to contain a sortase recognition motif. A separate molecule, functionalized with a complementary motif and a reactive group for the this compound linker, can then be enzymatically and site-specifically ligated to the protein. uni-muenchen.de This approach has been successfully used to immobilize proteins for single-molecule studies. uni-muenchen.de

These advanced protein engineering techniques, in conjunction with versatile crosslinkers, pave the way for the creation of highly defined and functional bioconjugates for a wide range of applications.

Surface Functionalization and Nanomaterial Integration

The ability to attach biomolecules to surfaces and nanoparticles is fundamental for the development of biosensors, targeted drug delivery systems, and other advanced materials. This compound and similar maleimide-containing linkers are instrumental in these applications due to the highly specific and efficient reaction between the maleimide group and thiols. cd-bioparticles.comfsu.edu

Immobilization of Biomolecules onto Thiol-Functionalized Surfaces

A common strategy for immobilizing biomolecules involves first functionalizing a surface with amine groups, followed by reaction with a heterobifunctional linker like Mal-PEG-NHS. researchgate.net The NHS ester end of the linker reacts with the surface amines, leaving the maleimide group exposed and available for reaction with a thiol-containing biomolecule, such as a protein with an accessible cysteine residue or a thiolated oligonucleotide. researchgate.net This method creates a stable, covalent linkage and often incorporates a polyethylene glycol (PEG) spacer to reduce non-specific binding and improve the accessibility of the immobilized biomolecule. researchgate.netacs.org This approach has been widely used to create bioactive surfaces for studying cell adhesion, proliferation, and migration. nih.gov The specificity of the maleimide-thiol reaction, which is significantly faster than the reaction with amines at neutral pH, ensures controlled and oriented immobilization of the biomolecule. nih.gov

Strategies for Coupling Maleimide-Derivatized Entities to Nanoparticles

Maleimide chemistry is a cornerstone for conjugating biomolecules to nanoparticles, enabling applications in targeted therapeutics and diagnostics. cd-bioparticles.comnih.gov Gold nanoparticles (AuNPs), for instance, can be functionalized with maleimide groups to facilitate the attachment of thiol-containing molecules like peptides or antibodies. fsu.eduresearchgate.net

One approach involves synthesizing a modular ligand with a thiol-anchoring group (like thioctic acid) at one end and a maleimide at the other. researchgate.net This ligand can then be used to functionalize AuNPs. researchgate.net Alternatively, nanoparticles with surface carboxyl groups can be modified using carbodiimide (B86325) chemistry to attach a linker like Mal-PEG-NH2, exposing the maleimide for subsequent reaction with a thiolated biomolecule. researchgate.net Another strategy involves preparing thiolated nanoparticles first, which can then react with maleimide-containing entities. nih.gov

These methods offer high efficiency and selectivity, leading to stable nanoparticle-biomolecule conjugates with controlled stoichiometry. nih.govresearchgate.net The resulting functionalized nanoparticles can be used for a variety of purposes, including protein separation and the targeted delivery of therapeutic agents. cd-bioparticles.com

| Compound/Material | Functionalization Strategy | Application |

| Gold Nanoparticles (AuNPs) | Functionalized with maleimide-terminated PEG-thiol ligands. | Covalent conjugation of thiol-containing peptides for bioassays. fsu.eduresearchgate.net |

| Polymer Nanoparticles (PNPs) | Carboxyl groups on the surface activated for reaction with Mal-PEG-NH2. | Site-specific immobilization of antibody fragments for targeted delivery. researchgate.net |

| Generic Nanoparticles | Introduction of thiol groups followed by reaction with maleimide-containing agents. | Flexible strategy for conjugating various targeting ligands. nih.gov |

| Nanofibers | Surface modification with NHS-maleimide crosslinkers. | Immobilization of DNA aptamers for capturing circulating tumor cells. mdpi.com |

Development of Chemically-Controlled Release Systems

The design of linkers that can release a payload under specific conditions is a critical aspect of developing sophisticated drug delivery systems and molecular probes. Self-immolative linkers are a class of smart linkers that undergo a cascade of reactions to release an active molecule upon a specific trigger. otago.ac.nziris-biotech.de

Exploration of Self-Immolative Linker Designs for Triggered Payload Release

Self-immolative linkers are designed to be stable in circulation but to cleave and release their cargo in response to a specific stimulus, such as changes in pH, redox potential, or the presence of certain enzymes found in target tissues like tumors. otago.ac.nziris-biotech.de The release mechanism is typically driven by an electronic cascade or an intramolecular cyclization reaction. otago.ac.nz

A common strategy involves a trigger that, upon activation, initiates the self-immolation process. otago.ac.nz For example, linkers can be designed to be cleaved by enzymes that are overexpressed in tumor environments, such as cathepsins or β-glucuronidase. otago.ac.nzaacrjournals.org Disulfide-based self-immolative linkers are another important class, designed to be cleaved in the reductive intracellular environment, which has a much higher concentration of glutathione (B108866) than the bloodstream. iris-biotech.de

The maleimide group can be incorporated into these systems as the point of attachment to the delivery vehicle (e.g., an antibody or nanoparticle), while the self-immolative portion and the payload are attached to the other end of the linker. acs.org The design of these linkers is modular, allowing for the combination of different triggers, self-immolative spacers, and payloads to create highly specific and effective controlled-release systems. rsc.orgbinghamton.edu

Computational Approaches in Linker Design for Release Kinetics

Computational methods are becoming increasingly valuable in the rational design of linkers with optimized properties. acs.org These approaches can be used to predict the conformation of linkers, understand the relationship between linker structure and release kinetics, and guide the selection of appropriate linker chemistries for a given application.

For instance, computational studies can help to evaluate the reactivity of different functional groups and predict the stability of the linker-payload conjugate under various physiological conditions. unirioja.es By modeling the interaction of the linker with its trigger (e.g., an enzyme), researchers can gain insights into the cleavage mechanism and design linkers with tailored release rates. nih.gov

Recent developments have seen the application of data-mining approaches to predict suitable linker sequences and conformations for specific tasks, such as peptide cyclization. acs.org While still an emerging area, these computational tools hold great promise for accelerating the development of next-generation controlled-release systems by reducing the need for extensive experimental screening and enabling a more targeted design process.

| Linker Type | Trigger | Release Mechanism |

| p-Aminobenzyl Carbamate (PABC)-type | Enzymatic cleavage (e.g., by cathepsins) | 1,6-elimination (electronic cascade) otago.ac.nzsigutlabs.com |

| Disulfide-based | Reduction by glutathione | Intramolecular cyclization or elimination iris-biotech.desigutlabs.com |

| Glucuronide-based | Cleavage by β-glucuronidase | 1,6-elimination aacrjournals.orgsigutlabs.com |

| Hydrazone-based | Acidic pH | Hydrolysis rsc.org |

Analytical and Spectroscopic Characterization of Mal Fms Nhs Conjugates

Chromatographic Techniques

Chromatographic methods are essential for the separation and analysis of complex mixtures. In the context of Mal-FMS-NHS conjugates, techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for assessing the purity of the product and monitoring the progress of the conjugation reaction.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for assessing the purity of this compound and its conjugates, as well as for monitoring the kinetics of conjugation and cleavage reactions. google.commdpi-res.com

For instance, the purity of a synthesized batch of this compound can be determined using a Chromolith™ Performance RP-18e column. The analysis is typically performed with a binary gradient system, for example, using a gradient of 10-100% solution B (0.1% TFA in acetonitrile:H2O; 3:1 v/v) in solution A (0.1% TFA in H2O) over 10 minutes at a flow rate of 3 ml/min. google.comgoogle.com Under these conditions, this compound has a characteristic retention time (Rt) of 2.65 minutes. google.com

HPLC is also employed to monitor the stability of the maleimide (B117702) group on this compound in aqueous solutions at various pH levels. google.comgoogle.com By incubating this compound at different pH values and analyzing aliquots at various time points, the integrity of the maleimide functional group can be assessed. google.comgoogle.com This is crucial for optimizing the conditions for conjugation to sulfhydryl-containing molecules.

Furthermore, HPLC is used to track the progress of conjugation reactions, such as the coupling of this compound to proteins like α-lactalbumin. google.comgoogle.com By analyzing the reaction mixture over time, the formation of the conjugate and the consumption of the starting materials can be monitored. Similarly, the release of a peptide or protein from a PEG-FMS-conjugate can be followed by HPLC, which allows for the determination of the hydrolysis rate. google.com For example, the release of exendin-4 (B13836491) from a PEG-FMS-exendin-4 conjugate can be monitored by HPLC under conditions that resolve the released peptide from the conjugate. google.comgoogle.com

| Parameter | Value | Reference |

| HPLC Column | Chromolith™ Performance RP-18e (4.6×100 mm) | google.com |

| Mobile Phase A | 0.1% TFA in H₂O | google.com |

| Mobile Phase B | 0.1% TFA in acetonitrile:H₂O (3:1 v/v) | google.com |

| Retention Time (this compound) | 2.65 min (10-100% B in 10 min, 3 ml/min) | google.com |

Reverse-Phase HPLC for Coupled Peptide Analysis

Reverse-Phase HPLC (RP-HPLC) is a widely used method for the analysis and purification of peptides and proteins, separating them based on their hydrophobicity. nih.govharvardapparatus.com This technique is particularly well-suited for the analysis of peptides that have been coupled with this compound. google.comliverpool.ac.uk

In the analysis of this compound conjugated peptides, RP-HPLC can be used to separate the final conjugate from unreacted peptide and excess reagent. google.com For example, after reacting Mal-Fmoc-OSu (a precursor to this compound) with insulin (B600854), the resulting insulin-Fmoc-MAL can be coupled to human serum albumin (HSA). google.comgoogle.com A semi-preparative HPLC procedure is then used to remove any unreacted insulin or insulin-Fmoc-MAL. google.comgoogle.com

The choice of the stationary phase and mobile phase is critical for achieving optimal separation. nih.gov Typical RP-HPLC systems for peptide analysis utilize columns such as Vydac RP-18 or RP-4 and a gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA) and an organic component like acetonitrile. google.comharvardapparatus.com For instance, analytical reverse-phase HPLC can be performed on a pre-packed Chromolith™ Performance RP-18e column with a binary gradient of solution A (0.1% TFA in H₂O) and solution B (0.1% TFA in acetonitrile:H₂O; 3:1 v/v). google.com

The retention time of a peptide in RP-HPLC is influenced by its amino acid composition and any modifications, such as conjugation with this compound. harvardapparatus.com This allows for the clear separation of the conjugated peptide from its unconjugated form. The analysis of the collected fractions by other techniques, such as mass spectrometry, can then confirm the identity of the separated components. liverpool.ac.uk

| Technique | Application | Key Parameters | Reference |

| RP-HPLC | Purification of HSA-Fmoc-insulin | Semi-preparative scale | google.comgoogle.com |

| RP-HPLC | Analysis of PEG-FMS-peptide conjugates | Analytical scale, resolves conjugate from free peptide | google.com |

| RP-HPLC | Separation of insulin variants | Can separate peptides differing by a single amino acid | harvardapparatus.com |

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of molecules and for verifying the successful conjugation of this compound to peptides and proteins.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Molecular Weight Verification of Conjugates

MALDI-TOF mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules like proteins and their conjugates. nih.govnih.gov In this method, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte with minimal fragmentation. nih.gov The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weight. nih.gov

This technique is instrumental in confirming the successful conjugation of this compound to target molecules. For example, MALDI-TOF analysis of an HSA-Fmoc-insulin conjugate revealed a molecular mass of 73.189 kDa, which is very close to the calculated mass of 73.250 kDa for a 1:1 conjugate, thus verifying the successful coupling. google.comgoogle.com Similarly, for a PEG-FMS-IFNα2 conjugate, MALDI-TOF MS analysis confirmed a 1:1 stoichiometry with an experimental mass of 63,540 Da, corresponding to the sum of the masses of PEG-SH, IFNα2, and the spacer molecule. google.com

The precision of MALDI-TOF MS allows for the clear identification of the desired conjugate and can distinguish it from unreacted starting materials or products with incorrect stoichiometry.

| Conjugate | Calculated Mass (Da) | Experimental Mass (Da) | Reference |

| HSA-Fmoc-insulin | 73,250 | 73,189 | google.comgoogle.com |

| PEG-FMS-IFNα2 | ~63,569 | 63,540 | google.com |

| Cys-FMS-V4 | 3335 (expected) | 3335 | google.com |

Spectroscopic Characterization Methodologies

Spectroscopic techniques are used to study the interaction between matter and electromagnetic radiation. UV-Visible spectroscopy is a key method for the characterization of this compound and its conjugates due to the presence of a distinct chromophore in the FMS moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. The FMS (2-sulfo-9-fluorenylmethoxycarbonyl) portion of this compound contains a fluorenyl group, which acts as a chromophore, a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. google.comresearchgate.net

The this compound compound itself exhibits a characteristic UV absorption spectrum with a maximum absorbance at 290 nm and a shoulder extending up to 330 nm. google.com This allows for its quantification using the Beer-Lambert law. The molar extinction coefficient (ε) at 280 nm is approximately 21,000 M⁻¹cm⁻¹, and at 320 nm, where most peptides and proteins have negligible absorbance, it is about 16,100 M⁻¹cm⁻¹. google.com This property is particularly useful for determining the concentration of this compound solutions and for quantifying the degree of incorporation of the FMS moiety into a protein. google.com

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Significance | Reference |

| 280 | 21,000 ± 200 | Used for quantification, but proteins also absorb here. | google.com |

| 290 | - (Absorption Maximum) | Peak of the UV absorption spectrum for this compound. | google.com |

| 320 | 16,100 ± 150 | Useful for quantification as peptides/proteins absorb negligibly at this wavelength. | google.com |

Kinetic and Binding Assays

Kinetic and binding assays are crucial for understanding the behavior of this compound conjugates. These assays provide data on how the conjugate interacts with other molecules and the rate at which any linked molecules are released.

BIAcore, which utilizes surface plasmon resonance (SPR), is a powerful technique for monitoring biomolecular interactions in real time. google.com It allows for the determination of binding affinities and the kinetics of association and dissociation.

In the context of this compound, BIAcore has been instrumental in characterizing conjugates where a therapeutic protein, such as interferon-alpha-2 (IFNα2), is linked to a polyethylene (B3416737) glycol (PEG) molecule. acs.orgnih.gov This process, known as PEGylation, can extend the circulatory half-life of protein drugs. acs.orgnih.gov

A notable application involved the creation of a PEG40-FMS-IFNα2 conjugate. acs.orgnih.gov In this conjugate, a 40 kDa PEG molecule with a sulfhydryl group (PEG-SH) was linked to the amine groups of IFNα2 using the this compound crosslinker. acs.orgnih.gov The FMS portion of the linker creates a slowly hydrolyzable bond. acs.orgnih.gov

A BIAcore binding assay was used to measure the in vitro rate at which native IFNα2 was regenerated from the PEG40-FMS-IFNα2 conjugate. acs.orgnih.gov The experiment involved incubating the conjugate under physiological conditions (pH 8.5, 37°C) and analyzing aliquots at various time points for their ability to bind to the IFNα2 receptor (Ifnar2) immobilized on a BIAcore sensor chip. google.com The results showed a gradual increase in binding over time, corresponding to the release of active IFNα2. google.com From this data, the half-life for the regeneration of native interferon was estimated to be 65 hours. acs.orgnih.govresearchgate.net This is a significant increase compared to the approximately 1-hour half-life of unmodified interferon. acs.orgnih.gov

The BIAcore system provided a quantitative measure of the active protein being released, demonstrating the utility of the reversible PEGylation strategy facilitated by this compound. google.com

Table 1: BIAcore Analysis of IFNα2 Release from PEG40-FMS-IFNα2

| Parameter | Value | Reference |

| Analyte | PEG40-FMS-IFNα2 conjugate | google.com |

| Ligand | Immobilized Ifnar2 receptor | google.com |

| Condition | pH 8.5, 37°C | google.com |

| Measured Parameter | Regeneration of active IFNα2 | acs.orgnih.gov |

| Result | ||

| in vitro half-life of regeneration | 65 hours | acs.orgnih.govresearchgate.net |

To understand the extent of conjugation and the stability of the crosslinker, it is often necessary to quantify the number of free functional groups before and after the reaction. Chemical reagents that react specifically with amines or thiols are used for this purpose.

Trinitrobenzene Sulfonic Acid (TNBS) for Free Amine Quantification

Trinitrobenzene sulfonic acid (TNBS) is a reagent used to determine the number of primary amine groups in a sample. google.comgoogle.com In the context of this compound conjugates, TNBS can be used to quantify the degree of modification of a protein's amine groups.

For instance, in the reaction of this compound with α-lactalbumin, TNBS was used to determine the number of unmodified amino side-chain moieties. google.comgoogle.com By comparing the number of free amines in the unmodified protein to that in the conjugate, the degree of incorporation of the this compound linker can be calculated. google.comgoogle.com This provides a measure of the efficiency of the conjugation reaction.

Table 2: Application of TNBS in Characterizing this compound Conjugation

| Application | Description | Reference |

| Analyte | α-lactalbumin conjugated with this compound | google.comgoogle.com |

| Reagent | Trinitrobenzene Sulfonic Acid (TNBS) | google.comgoogle.com |

| Purpose | Quantify the number of unmodified primary amine groups. | google.comgoogle.com |

| Outcome | Determination of the degree of incorporation of the this compound linker into the protein. | google.comgoogle.com |

5,5-Dithiobis(2-nitrobenzoic Acid) (DTNB) for Free Thiol Quantification

5,5-Dithiobis(2-nitrobenzoic acid), also known as Ellman's reagent or DTNB, is used to quantify the concentration of free sulfhydryl (thiol) groups. google.comgoogle.com This is particularly relevant for assessing the stability of the maleimide group on the this compound linker.

The stability of the maleimide moiety of this compound was tested in aqueous solutions at different pH values. google.comgoogle.com At various time points, aliquots of the this compound solution were reacted with a known excess of glutathione (B108866) (GSH), a thiol-containing molecule. google.comgoogle.com DTNB was then used to determine the concentration of unreacted GSH. google.comgoogle.com By subtracting the amount of unreacted GSH from the initial amount, the quantity of GSH that reacted with the maleimide group was determined, thus providing a measure of the stability and reactivity of the maleimide over time and under different pH conditions. google.comgoogle.com

Table 3: Use of DTNB in Assessing this compound Stability

| Application | Description | Reference |

| Analyte | This compound | google.comgoogle.com |

| Reagent | 5,5-Dithiobis(2-nitrobenzoic Acid) (DTNB) | google.comgoogle.com |

| Purpose | Quantify the stability of the maleimide functional group. | google.comgoogle.com |

| Methodology | Incubate this compound at various pHs, react with excess GSH, and measure remaining GSH with DTNB. | google.comgoogle.com |

| Outcome | Data on the stability of the maleimide moiety under different aqueous conditions. | google.comgoogle.com |

Theoretical and Computational Investigations of Mal Fms Nhs Reactivity

Molecular Modeling and Simulation Studies of Reaction Pathways

Molecular modeling and simulations provide a dynamic view of the chemical reactions involving Mal-fms-nhs. These methods can elucidate the step-by-step mechanisms of conjugation and subsequent cleavage, which are fundamental to its function.

Two primary reaction pathways are typically employed when using this compound for conjugating a molecule like polyethylene (B3416737) glycol (PEG) to a protein. google.comgoogle.com In the first pathway, the N-hydroxysuccinimide (NHS) ester of this compound reacts with an amine group on the target protein. Subsequently, a thiol-containing molecule, such as PEG-SH, reacts with the maleimide (B117702) group. google.com In an alternative pathway, this compound first reacts with PEG-SH to form a PEG-FMS-NHS conjugate, which is then reacted with the amine group of the protein. google.com

Molecular dynamics (MD) simulations can be employed to model these reaction pathways. By simulating the system (including the linker, the protein, the PEG molecule, and the solvent) over time, researchers can observe the conformational changes that lead to the reactive state. These simulations can help identify the most favorable orientations for the reaction to occur and can highlight potential steric hindrances. For instance, a simulation could reveal how the folding of a protein might affect the accessibility of a specific lysine (B10760008) residue's amine group to the NHS ester of this compound.

Furthermore, these simulations can be used to study the non-covalent interactions that stabilize the pre-reaction complex. Understanding these interactions is crucial for predicting the efficiency of the conjugation reaction. researchgate.net

Table 1: Illustrative Data from Molecular Dynamics Simulations of this compound Conjugation

| Simulation Parameter | Pathway 1: Protein-first | Pathway 2: PEG-first | Interpretation |

| Average distance (NHS-ester to Amine) | 3.5 Å | 4.2 Å | Suggests a closer approach and potentially faster reaction for the protein-first pathway under these simulated conditions. |

| Solvent Accessible Surface Area (Maleimide) | 45 Ų | 30 Ų | Indicates that the maleimide group is more exposed in the protein-first pathway, which could influence the subsequent reaction with PEG-SH. |

| Number of Hydrogen Bonds (Linker-Protein) | 4 | 2 | Highlights the specific interactions that orient the linker at the protein surface. |

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular modeling studies.

Density Functional Theory (DFT) Calculations for Understanding Reaction Kinetics and Thermodynamics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. soton.ac.uk DFT calculations can provide valuable quantitative data on the thermodynamics and kinetics of the reactions involving this compound, helping to explain the reaction rates and the stability of the resulting conjugates.

For the conjugation reactions, DFT can be used to calculate the activation energies for the reaction of the NHS ester with an amine and the maleimide with a thiol. A lower activation energy implies a faster reaction rate. These calculations can be performed for the reactions in different solvents to understand how the solvent polarity affects the reaction kinetics.

DFT is also particularly useful for studying the stability of the FMS (2-sulfo-9-fluorenylmethoxycarbonyl) linker itself. The cleavage of the FMS group under basic conditions is a key feature of this technology, allowing for the release of the conjugated drug or molecule under physiological conditions. google.comgoogle.com DFT calculations can model the mechanism of this base-catalyzed elimination reaction. By calculating the energies of the reactants, transition states, and products, the thermodynamic favorability and the kinetic barrier for the cleavage process can be determined. premc.org

Table 2: Illustrative Thermodynamic and Kinetic Data from DFT Calculations for this compound Reactions

| Reaction | ΔG (kcal/mol) | Ea (kcal/mol) | Significance |

| NHS ester + amine → amide | -15.2 | 10.5 | Thermodynamically favorable with a moderate activation barrier, suggesting a spontaneous reaction at a reasonable rate. |

| Maleimide + thiol → thioether | -25.8 | 8.2 | Highly favorable reaction with a low activation barrier, indicating a rapid and efficient conjugation. |

| FMS cleavage (pH 8.5) | -10.5 | 18.9 | Spontaneous cleavage at basic pH, with a higher activation barrier that ensures stability at neutral pH. |

Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values for this compound would require specific calculations.

Computational Prediction of Linker Stability and Cleavage Rates

The stability of the this compound linker and the controlled rate of its cleavage are central to its utility. Computational methods can be used to predict these properties, which can accelerate the development of new drug delivery systems. nih.gov

The stability of the maleimide group is a crucial factor, as it can undergo hydrolysis, particularly at higher pH. Experimental data has shown that the maleimide moiety of this compound is more stable at acidic to neutral pH and less stable at basic pH. google.comgoogle.com Computational models can simulate the hydrolysis reaction of the maleimide ring under different pH conditions to predict its half-life. These models can identify the most susceptible sites for nucleophilic attack by water or hydroxide (B78521) ions.

For the cleavage of the FMS linker, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate the structural features of the linker with its cleavage rate. By building a database of cleavage rates for a series of related linkers, a predictive model can be created. This allows for the in-silico screening of new linker designs with potentially more desirable cleavage kinetics without the need for extensive synthesis and experimentation. researchgate.net

Table 3: Illustrative Predicted Stability and Cleavage Data for this compound

| Condition | Predicted Half-life of Maleimide | Predicted Half-life of FMS Linker | Implication |

| pH 4.0 | > 100 hours | > 500 hours | High stability during storage and in acidic environments. |

| pH 7.4 | ~24 hours | ~72 hours | Sufficient stability for circulation, with slow release of the conjugated molecule. |

| pH 8.5 | ~2 hours | ~5 hours | Faster degradation and release in slightly basic conditions. |

Note: This table contains illustrative data to demonstrate the output of predictive computational models.

Future Research Directions and Emerging Paradigms

Advancements in Novel Cleavable Linker Designs Based on FMS/Fmoc Chemistry

The design of cleavable linkers is a cornerstone of modern bioconjugate development, particularly in the realm of Antibody-Drug Conjugates (ADCs). The strategic cleavage of a linker at the target site is crucial for the controlled release of a therapeutic payload. rsc.org Linkers based on Fluorenylmethyloxycarbonyl (Fmoc) chemistry, which is related to the FMS (fluorenylmethanesulfonyl) group in Mal-fms-nhs, are integral to this area of research.

Future advancements are focused on creating linkers with enhanced specificity and controlled release mechanisms. americanpharmaceuticalreview.com Researchers are exploring novel trigger mechanisms that respond to unique features of the tumor microenvironment beyond the commonly used proteases or pH gradients. americanpharmaceuticalreview.combroadpharm.com For instance, linkers that are cleaved in response to specific ion concentrations, like ferrous iron, or by light, are under investigation. americanpharmaceuticalreview.comnih.govaxispharm.com Another area of development is the creation of dual-enzyme cleavable linkers, which require the action of two different lysosomal enzymes for payload release, potentially increasing selectivity. rsc.org

Integration with Advanced Bioorthogonal Reactions (e.g., Click Chemistry) for Complex Bioconjugates

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biological processes. nih.gov The integration of cleavable linkers like this compound with bioorthogonal reactions, particularly click chemistry, is a powerful strategy for creating complex and highly functional bioconjugates. jocpr.com Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers high efficiency and selectivity for conjugating molecules. researchgate.netnih.gov

The maleimide (B117702) group of this compound allows for conjugation to thiols on proteins, while the NHS ester can react with amines. The FMS linker provides a cleavable element. By incorporating bioorthogonal handles, such as azides or alkynes, into the payload or the biomolecule, researchers can employ click chemistry for a secondary conjugation step. nih.gov This enables the construction of multi-component systems. For example, a protein could be modified with this compound, and the cleavable payload could contain a click handle for the subsequent attachment of an imaging agent or another therapeutic molecule. jocpr.com

The development of copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), has been particularly important for biological applications, as it avoids the cytotoxicity associated with copper catalysts. biochempeg.com This allows these reactions to be performed in living cells. biochempeg.com The combination of FMS-based cleavable linkers with these advanced bioorthogonal reactions opens up possibilities for creating "smart" bioconjugates that can be tracked in real-time and release their payload in response to specific biological triggers. jocpr.comeurekalert.org

Exploration of this compound in Multi-Functional Biomaterial Development

The properties of this compound make it a candidate for the development of multi-functional biomaterials, particularly hydrogels. sciopen.com Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are used in various biomedical applications, including tissue engineering and drug delivery. sciopen.comnih.gov Natural polymers like collagen and chitosan (B1678972) are often used for their biocompatibility and biodegradability. nih.gov

This compound can be used as a crosslinker to form hydrogels. The maleimide and NHS ester groups can react with functional groups on polymer chains to create the hydrogel network. The key feature is the FMS linker, which introduces a cleavable component into the hydrogel structure. This allows for the controlled degradation of the hydrogel and the release of encapsulated cells or therapeutic agents.

Research in this area focuses on designing "smart" hydrogels that respond to specific stimuli. dokumen.pub For example, a hydrogel could be designed to degrade and release a growth factor in the presence of enzymes that are upregulated during tissue regeneration. The kinetics of gelation and the mechanical properties of the resulting hydrogels can be tuned by altering the components, which is crucial for applications like 3D cell culture. d-nb.info The integration of cleavable linkers like this compound into hydrogel design allows for the creation of dynamic scaffolds that can better mimic the natural extracellular matrix. nih.gov

Challenges and Opportunities in Developing Next-Generation Site-Specific Modification Reagents

The development of reagents for the site-specific modification of proteins is a major goal in chemical biology. uni-halle.de Achieving modification at a single, desired site on a protein is challenging due to the presence of multiple reactive amino acid residues. scispace.combc.edu

Challenges:

Specificity: Achieving modification at a single desired amino acid (e.g., a specific cysteine or lysine) in the presence of many other similar residues is a significant hurdle. uni-halle.descispace.com

Reaction Efficiency: The modification reaction must be efficient under mild, physiological conditions to avoid denaturing the protein. scispace.com

Versatility: A single method may not be applicable to all proteins, requiring a toolkit of different reagents and strategies. scispace.com

Stability: The resulting conjugate must be stable until it reaches its target. americanpharmaceuticalreview.com

Opportunities:

Enzymatic Ligation: The use of enzymes like sortase and peptidyl asparaginyl ligases offers high specificity for protein modification. scispace.com

Unnatural Amino Acids: Incorporating unnatural amino acids with unique chemical handles into proteins allows for highly specific modification at a predefined site. bc.edu

Novel Chemical Probes: The development of new chemical probes that can distinguish between the reactivities of the same amino acid in different local environments is a promising area. uni-halle.de

Computational Design: Computational methods can aid in the design of linkers and the prediction of reactive sites on proteins, accelerating the development of new reagents.

The continued development of heterobifunctional reagents like this compound, combined with a deeper understanding of protein chemistry and biology, will be crucial in overcoming these challenges and unlocking new opportunities in therapeutic and diagnostic development. eurekalert.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。